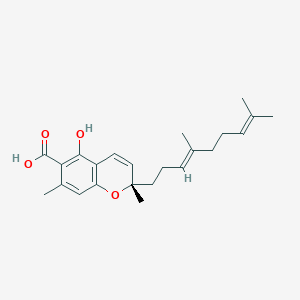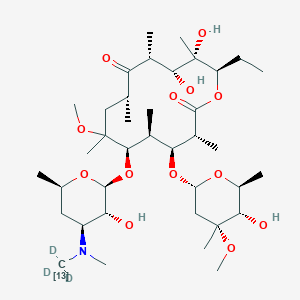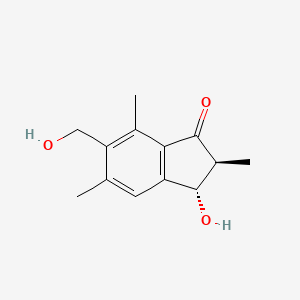
ADB-PINACA-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADB-PINACA-d9 is intended for use as an internal standard for the quantification of ADB-PINACA by GC- or LC-mass spectrometry. AKB48, also known as APINACA, is a synthetic cannabinoid recently identified in herbal products. Structurally, it features an adamantyl group linked to a 1-pentyl-1H-indazole-3-carboxamide (PINACA) base through the amide. ADB-PINACA is an analog of AKB48 in which the adamantyl group has been replaced with 1-amino-3,3-dimethyl-1-oxobutan-2-yl (ADB). The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Screening and Confirmation in Human Blood
- Study : Tynon et al. (2017) developed a method for screening and confirming a range of synthetic cannabinoid drugs, including ADB-PINACA, in human blood. This method, validated according to forensic toxicology protocols, is significant for forensic investigations and can assist in the analysis of complex cases involving synthetic cannabinoids (Tynon et al., 2017).
2. Distinguishing Intake of Synthetic Cannabinoids
- Study : Carlier et al. (2017) investigated the metabolites of ADB-PINACA and its analogs to distinguish their intake in clinical and forensic specimens. This research is crucial for legal and forensic applications, especially in cases where specific metabolite identification is necessary for legal proceedings (Carlier et al., 2017).
3. Pharmacological Characterization of Synthetic Cannabinoids
- Study : Banister et al. (2015) conducted a comprehensive study on the synthesis and pharmacological characterization of ADB-PINACA and related compounds. This research is pivotal in understanding the pharmacology of these synthetic cannabinoids, which is essential for developing therapeutic strategies and understanding their potential toxicological impact (Banister et al., 2015).
4. Metabolism and Forensic Toxicology
- Study : Kronstrand et al. (2021) focused on the metabolism of ADB-PINACA and its relevance in forensic toxicology. This study provides insights into the biotransformation of these compounds, which is critical for forensic analysis and understanding the pharmacokinetics of synthetic cannabinoids (Kronstrand et al., 2021).
5. Analytical and Structural Characterization
- Study : Dybowski et al. (2021) performed a comprehensive analytical and structural characterization of MDMB-4en-PINACA, an analog of ADB-PINACA. This research contributes significantly to forensic and clinical toxicology by providing detailed molecular information (Dybowski et al., 2021).
6. Identification in Herbal Products
- Study : Wurita et al. (2015) demonstrated the identification and quantitation of ADB-PINACA in herbal blend products. This study is vital for the detection and control of synthetic cannabinoids in commercial products (Wurita et al., 2015).
7. Enantiospecific Synthesis and Biological Activity
- Study : Antonides et al. (2019) reported on the enantiospecific synthesis, chiral separation, and biological activity of ADB-PINACA and related compounds. Understanding the enantiomeric forms of these compounds is crucial for assessing their pharmacological effects and potential risks (Antonides et al., 2019).
Eigenschaften
Molekularformel |
C19H19D9N4O2 |
|---|---|
Molekulargewicht |
353.5 |
InChI-Schlüssel |
FWTARAXQGJRQKN-MVTCSRIBSA-N |
Aussehen |
Assay:≥99% deuterated forms (d1-d9)A crystalline solid |
Synonyme |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2’,3,3’,4,4’,5,5,5-d9)-1H-indazole-3-carboxamid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)


